molecular formula C12H9BrClN B8209182 2-Bromo-N-(4-chlorophenyl)aniline

2-Bromo-N-(4-chlorophenyl)aniline

Cat. No.: B8209182
M. Wt: 282.56 g/mol
InChI Key: PSOHVIANZPOFCU-UHFFFAOYSA-N
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Description

Significance of Halogenated Aniline (B41778) Scaffolds in Modern Chemical Synthesis

Halogenated aniline scaffolds are fundamental to modern chemical synthesis due to their inherent reactivity and the diverse transformations they can undergo. The presence of halogen atoms, such as bromine and chlorine, provides reactive handles for a variety of cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov This has led to their extensive use in the preparation of highly functionalized molecules.

Diarylamines, a superclass of N-aryl halogenated anilines, are recognized as important skeletons in many drug molecules and natural products. nih.gov Their utility is highlighted by the fact that several commercially successful drugs, including imatinib (B729) and dasatinib, feature a diarylamine core. nih.gov The ability to readily synthesize a diverse range of diarylamine derivatives makes them an attractive pharmacophore for the discovery of new and potent drug candidates. nih.gov

Furthermore, halogenated anilines are crucial precursors for the synthesis of various organic materials. For instance, anisole-derived diarylamines are essential building blocks for photomaterials and electronic materials due to their electron-donating and hole-transporting properties. acs.org The strategic placement of halogens on the aniline ring can also be used to fine-tune the electronic and photophysical properties of the resulting materials. researchgate.net

Overview of Research Trajectories for 2-Bromo-N-(4-chlorophenyl)aniline and Related Structural Motifs

Research concerning this compound and related N-aryl bromo-chloroanilines is multifaceted, exploring their synthesis, reactivity, and application in various fields.

Synthesis: The primary methods for synthesizing diarylamines, including this compound, have traditionally relied on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. acs.org These reactions typically involve the coupling of an aryl halide with an aniline. More recent research has focused on developing more efficient and environmentally friendly synthetic routes. These include metal-free approaches and cascade reactions that allow for the construction of complex diarylamines in a single pot. chemrxiv.orgsu.se For example, a novel method involves the synthesis of diarylamines from aromatic aldehydes and anilines through a one-pot oxidative rearrangement and light-induced deformylation. acs.org

Reactivity: The reactivity of this compound is largely dictated by the presence of the bromo and chloro substituents on the aromatic rings. The bromine atom, in particular, serves as a versatile functional group for further chemical modifications. It is more reactive than the chlorine atom in many cross-coupling reactions, allowing for selective functionalization. nih.gov The nitrogen atom of the aniline moiety also plays a crucial role in directing the reactivity of the aromatic rings towards electrophilic substitution.

Applications: The structural motif of this compound is of significant interest in medicinal chemistry. Diarylamine derivatives have been investigated for their potential as anticancer agents. nih.gov The ability to synthesize a library of analogues by modifying the substitution pattern on the aromatic rings allows for the exploration of structure-activity relationships and the optimization of biological activity. nih.gov In the field of materials science, this compound and its derivatives have been explored for their potential use in electronic devices. chiralen.com

Current Gaps and Emerging Research Opportunities in the Field of N-Aryl Bromo-Chloroanilines

Despite the significant progress in the chemistry of N-aryl bromo-chloroanilines, several research gaps and opportunities remain.

Greener Synthesis: A major focus of current research is the development of more sustainable and atom-economical synthetic methods. While metal-catalyzed cross-coupling reactions are powerful, they often require expensive and toxic catalysts. google.com The development of catalyst-free methods or the use of more abundant and less toxic metals is a key area of investigation. One-pot and multicomponent reactions that minimize waste and purification steps are also highly desirable. acs.org

Selective Functionalization: The presence of two different halogen atoms in molecules like this compound presents both a challenge and an opportunity for selective functionalization. Developing new catalytic systems that can differentiate between the bromo and chloro substituents would allow for the stepwise and controlled introduction of different functional groups, leading to the synthesis of highly complex and diverse molecular architectures.

Novel Applications: While the application of diarylamines in medicinal chemistry and materials science is well-established, there is still vast potential for their use in other areas. For example, their unique electronic properties could be harnessed in the development of new sensors, and their ability to act as ligands for transition metals could be exploited in catalysis. Further exploration of their biological activities beyond anticancer effects could also lead to the discovery of new therapeutic agents for other diseases.

Computational Studies: The use of computational methods to predict the reactivity and properties of N-aryl bromo-chloroanilines is an emerging area of research. researchgate.net Quantum chemical calculations can provide valuable insights into reaction mechanisms and help in the rational design of new catalysts and molecules with desired properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOHVIANZPOFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Bromo N 4 Chlorophenyl Aniline

Precursor Synthesis and Derivatization Strategies

The synthesis of 2-Bromo-N-(4-chlorophenyl)aniline can be approached through various routes, most of which involve the initial synthesis of key precursors followed by strategic derivatization. One common pathway involves the coupling of 2-bromoaniline (B46623) with a 4-chlorophenyl derivative, while another may start with 4-chloroaniline (B138754) and introduce the bromo-substituted phenyl group. The choice of route often depends on the availability and cost of starting materials, as well as desired reaction efficiencies.

Two prominent coupling methods for forming the crucial C-N bond in the target molecule are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org The Ullmann condensation is a classical method that uses copper as a catalyst to couple an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org While effective, it often requires high reaction temperatures. wikipedia.org The Buchwald-Hartwig amination, a more modern approach, utilizes a palladium catalyst and offers the advantage of proceeding under milder conditions with a broader substrate scope. wikipedia.orgorganic-chemistry.org

A plausible synthetic route, as outlined in a patent, involves a four-step process starting from 9-fluorenone, which undergoes ring opening, chlorination, amidation, and finally a rearrangement degradation to yield 2-(4-chlorophenyl)aniline. google.com This method is noted for avoiding expensive catalysts and raw materials. google.com

Electrophilic Bromination Approaches to Halogenated Aniline (B41778) Intermediates

A key step in many synthetic routes to this compound is the introduction of a bromine atom onto an aniline ring through electrophilic aromatic substitution. videohighlight.com The starting material for this step is often a substituted aniline, such as 4-chloroaniline or aniline itself.

The amino group (-NH2) of aniline is a powerful activating group and directs incoming electrophiles to the ortho and para positions. allen.inchemistrysteps.com Direct bromination of aniline with bromine water is so facile that it typically results in the formation of 2,4,6-tribromoaniline. videohighlight.comallen.in To achieve mono-bromination, the high reactivity of the amino group must be tempered. youtube.com

This is commonly achieved by protecting the amino group through acetylation, converting it to an acetamido group (-NHCOCH3). youtube.comquora.com The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen atom, thereby deactivating the ring towards electrophilic substitution compared to the free amine. quora.com This moderation of reactivity allows for more controlled bromination.

The bromination of acetanilide (B955) proceeds with the bromine atom preferentially adding to the para position due to steric hindrance from the bulky acetamido group at the ortho positions. videohighlight.com If the para position is already occupied, as in the case of p-chloroacetanilide, bromination will occur at an ortho position. researchgate.net

The mechanism of electrophilic bromination involves the generation of a bromine electrophile (Br+), which is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores the aromaticity of the ring and yields the brominated product. chemistrysteps.com

The conditions under which bromination is carried out significantly influence the yield and selectivity of the desired product. videohighlight.com Key factors include the choice of brominating agent, solvent, and temperature.

Brominating Agent: While elemental bromine (Br2) can be used, N-bromosuccinimide (NBS) is often a preferred reagent for controlled bromination as it provides a low, steady concentration of bromine. wikipedia.orgmdpi.com The use of copper(II) bromide (CuBr2) in an ionic liquid has also been shown to achieve high yields and regioselectivity for the para-bromination of unprotected anilines under mild conditions. nih.gov

Solvent: The polarity of the solvent can have a marked effect on regioselectivity. lookchem.com For instance, using a non-polar solvent like carbon disulfide (CS2) with bromine can reduce the rate of reaction compared to a polar solvent like water, but may not be sufficient to prevent multiple substitutions on a highly activated ring like aniline. videohighlight.com Acetic acid is a commonly used solvent for the bromination of anilines and acetanilides. quora.comaskfilo.com

Temperature: Lowering the reaction temperature generally reduces the reaction rate and can help to control the extent of bromination, favoring the formation of the mono-substituted product. videohighlight.com

The following table summarizes the impact of various reaction conditions on the bromination of anilines.

FactorConditionEffect on Yield and Selectivity
Brominating Agent Bromine waterHigh reactivity, leads to polysubstitution (e.g., 2,4,6-tribromoaniline). videohighlight.combyjus.com
N-Bromosuccinimide (NBS)Milder, provides controlled bromination. wikipedia.org
Copper(II) bromide in ionic liquidHigh yield and regioselectivity for para-bromination of unprotected anilines. nih.gov
Solvent Polar (e.g., water)Increases rate of reaction. videohighlight.com
Non-polar (e.g., carbon disulfide)Decreases rate of reaction. videohighlight.com
Acetic AcidCommon solvent for controlled bromination of anilines and acetanilides. quora.comaskfilo.com
Temperature LowReduces reaction rate, can improve selectivity for mono-bromination. videohighlight.com
Protecting Group Acetylation of amino groupReduces ring activation, allowing for controlled mono-bromination, primarily at the para position. youtube.comquora.com

Amidation Reactions for N-Phenylacetamide Formation

The formation of an amide bond is another critical transformation in the synthesis of this compound, particularly when utilizing a protection strategy or when constructing the molecule from its constituent aniline and acyl components.

A direct method for forming the amide linkage involves the reaction of an aniline with an acyl halide, such as bromoacetyl bromide. For example, 4-chloroaniline can be reacted with bromoacetyl bromide to form 2-bromo-N-(4-chlorophenyl)acetamide. irejournals.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. ncert.nic.in

Modern synthetic chemistry has seen the development of various catalytic systems to facilitate amide bond formation under milder conditions and with greater efficiency. researchgate.net These methods often avoid the use of highly reactive acyl halides.

Rhodium(III)-Catalyzed C-H Amidation: This method allows for the direct amidation of aniline derivatives using dioxazolones as the amidating reagent. acs.org The reaction is regioselective and the product distribution can be controlled by the choice of solvent. acs.org

Enzyme-Mediated Amidation: Lipases, such as Novozym 435, have been shown to efficiently catalyze the amidation of anilines with 1,3-diketones through a C-C bond cleavage mechanism. mdpi.com This biocatalytic approach offers a green and rapid method for amide synthesis. mdpi.com

Heterogeneous Catalysis: Sulfated TiO2/SnO2 nanocomposites have been used as heterogeneous catalysts for the direct amidation of aniline and its derivatives with acetic acid. researchgate.net This method is relevant for industrial applications due to the ease of catalyst separation. researchgate.net

The table below provides an overview of different catalytic systems for amide bond formation.

Catalytic SystemDescriptionAdvantages
Rhodium(III) Catalysis Utilizes a Rh(III) catalyst for C-H amidation of aniline derivatives with dioxazolones. acs.orgRegioselective, solvent-controlled product distribution. acs.org
Lipase (Novozym 435) Employs an enzyme to catalyze amidation of anilines with 1,3-diketones. mdpi.comGreen, rapid, high yields, reusable catalyst. mdpi.com
Sulfated TiO2/SnO2 Nanocomposite A heterogeneous catalyst for the direct amidation of anilines with carboxylic acids. researchgate.netIndustrially applicable, easy catalyst separation. researchgate.net

Cross-Coupling and C-N Bond Formation Strategies for this compound Framework

The construction of the this compound molecule is a prime example of N-arylation, where an amine is coupled with an aryl halide. Two of the most powerful and widely utilized strategies for this class of transformation are palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed C-N coupling reactions. These methods offer distinct advantages and have been the subject of extensive research to improve their efficiency, scope, and practicality.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation

While the Suzuki-Miyaura reaction is renowned for forming carbon-carbon bonds, its principles can be adapted for the synthesis of N-aryl compounds, often by creating a biaryl precursor that is subsequently aminated. nih.govlibretexts.orgwikipedia.org The reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide. wikipedia.org In the context of the target molecule's framework, this could involve coupling a boronic acid derivative with a bromoaniline. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

A significant focus has been on developing methods that can be applied to challenging substrates like unprotected ortho-bromoanilines, which are key precursors for compounds like this compound. nih.govrsc.org The development of robust and operationally simple Suzuki-Miyaura reactions for these substrates is of great interest to the pharmaceutical and fine chemical industries. nih.gov

The success of the Suzuki-Miyaura coupling heavily depends on the specific palladium catalyst and the ligands employed. Research has shown that bulky, electron-rich phosphine (B1218219) ligands can be highly effective, allowing for very low catalyst loading in coupling reactions. researchgate.net While some palladium-catalyzed reactions have been developed to be "ligandless," the addition of ligands like triphenylphosphine (B44618) is often explored to improve results. google.com

Optimization studies focus on screening various palladium sources, ligands, bases, and solvents to achieve high yields and purity under the mildest possible conditions. researchgate.net For instance, the combination of a palladium precursor like Pd(PPh₃)₄ with a suitable base such as K₃PO₄ has been successfully used in the Suzuki coupling of substituted bromoaniline derivatives. nih.gov The development of these optimized systems has made the Suzuki reaction a versatile tool for creating complex molecular architectures from readily available starting materials. nih.gov

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Bromoanilines

Catalyst / PrecursorLigandBaseSubstrate TypeYieldReference
Pd(PPh₃)₄Triphenylphosphine (as part of catalyst)K₃PO₄Substituted (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineModerate (31-46%) nih.gov
Pd(OAc)₂Bulky PhosphineNot specifiedGeneral bromoarenesGood to Excellent researchgate.net
Pd(0) complexUnspecifiedBaseUnprotected ortho-bromoanilinesGood to Excellent nih.govrsc.org

This table is interactive and represents a summary of findings from the cited research.

The versatility of the Suzuki-Miyaura reaction is demonstrated by its compatibility with a wide range of boronic acid derivatives. nih.govrsc.org Optimized protocols for the coupling of ortho-bromoanilines have shown broad applicability, successfully incorporating various aryl, heteroaromatic, alkenyl, benzyl, and even alkyl groups. nih.gov This wide scope allows for the synthesis of a diverse library of substituted aniline derivatives.

However, the reaction is not without limitations. The performance can be influenced by the electronic and steric properties of the boronic acid. For example, while many electron-donating and electron-withdrawing functional groups are tolerated on the aryl boronic acid partner, extremely sensitive groups may require careful optimization of reaction conditions. nih.govresearchgate.net The reaction of anilines, in particular, may require basic conditions that are not compatible with all functional groups. libretexts.org

Table 2: Scope of Boronic Acid Derivatives in Coupling with Bromoanilines

Boronic Acid/Ester TypeCoupled GroupFunctional Group ToleranceReference
Aryl Boronic AcidsPhenyl, 3-chlorophenyl, 3-chloro-4-fluorophenylElectron-donating and withdrawing groups nih.govnih.gov
Heteroaromatic Boronic EstersThiophenyl, Pyridyl, etc.Good nih.govresearchgate.net
Alkenyl Boronic EstersVinyl derivativesGood nih.gov
Alkyl Boronic EstersBenzyl, general alkylsGood (sp²-sp³ coupling noted as challenging) nih.gov

This table is interactive and showcases the versatility of the Suzuki-Miyaura reaction as reported in the literature.

Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed C-N cross-coupling reactions represent a powerful and economical alternative to palladium-based systems for N-arylation. rug.nlnih.gov Given the lower cost and toxicity of copper, these methods have garnered significant attention for applications in synthesizing pharmaceuticals and other fine chemicals. nih.gov The synthesis of the this compound framework is a direct application of this type of C-N bond formation, specifically the coupling of an aniline derivative with an aryl halide.

The foundational copper-promoted N-arylation is the Ullmann condensation or Ullmann-type reaction. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper metal, and were typically limited to aryl halides activated by electron-withdrawing groups. nih.govwikipedia.org The Goldberg reaction is a specific variation of the Ullmann condensation that involves the coupling of an aniline with an aryl halide. wikipedia.org

Modern advancements have significantly improved the practicality of Ullmann-type couplings. The development of catalytic systems using soluble copper salts (e.g., CuI, Cu₂O) in combination with ligands has allowed these reactions to proceed under much milder conditions with catalytic amounts of copper. wikipedia.orgresearchgate.net These improved methods often use weaker bases and non-polar solvents, expanding the substrate scope and functional group tolerance. nih.gov

The transformation of the Ullmann reaction from a stoichiometric, high-temperature process to a mild, catalytic one is largely due to the introduction of ancillary ligands. nih.govresearchgate.net The design and application of effective ligands for copper have been a major focus of research over the past two decades. nih.gov

Several classes of bidentate ligands have proven to be particularly effective, including diamines, amino acids (like L-proline and N-methylglycine), 1,3-diketones, and oxalic diamides. nih.govresearchgate.netnih.gov These ligands are believed to form soluble, catalytically active copper complexes that facilitate the C-N coupling process under significantly milder conditions. nih.govacs.org For instance, the use of diamine ligands allows the Goldberg reaction to be performed with weak bases in non-polar solvents. nih.gov The choice of ligand can be critical, especially for challenging substrates such as ortho-substituted aryl halides. nih.gov This progress has made copper-catalyzed C-N coupling a highly attractive and versatile method for both academic research and industrial synthesis. nih.gov

Table 3: Common Ligand Classes for Copper-Catalyzed N-Arylation

Ligand ClassExample LigandsEffect on ReactionReference
Diamines1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA)Enables milder conditions, use of weaker bases nih.govnih.gov
Amino AcidsL-Proline, N-MethylglycinePromotes coupling at lower temperatures (40-90°C) researchgate.net
1,3-DiketonesAcetylacetonateSupports soluble copper catalysts wikipedia.org
Oxalic DiamidesN-(Naphthalen-1-yl)-N'-alkyl OxalamideEnables high catalyst turnover organic-chemistry.org

This table is interactive and summarizes key ligand types that have advanced copper-catalyzed C-N coupling reactions.

Other Transition Metal-Mediated C-N Coupling Protocols

While palladium and copper-based systems like the Buchwald-Hartwig and Ullmann reactions are standard for C-N bond formation, research has expanded to include more earth-abundant and economical transition metals. Iron, nickel, and cobalt have emerged as viable catalysts for N-arylation reactions, offering alternative pathways that can reduce cost and toxicity. rsc.orgnih.govwikipedia.org

Iron-Catalyzed N-Arylation: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. wikipedia.org Iron-catalyzed N-arylation of aryl halides with amines has been developed, often requiring specific conditions to achieve high yields. For instance, protocols may use iron salts like FeCl₃ or Fe(acac)₃, sometimes in combination with a co-catalyst like Cu(OAc)₂. researchgate.net The use of in-situ generated magnesium amides in the presence of a lithium halide has been shown to dramatically increase the yield of diaryl- and triarylamines. researchgate.net Another approach involves visible-light-induced iron catalysis, which can proceed without an external photocatalyst or reductant, offering a greener method for producing N-aryl amides from nitroarenes, which can be subsequently reduced to the corresponding anilines. rsc.org

Nickel-Catalyzed N-Arylation: Nickel catalysis provides a powerful alternative to palladium for C-N cross-coupling. dntb.gov.ua Nickel-catalyzed systems can effectively couple aryl bromides with various amines. acs.org Dual photoredox/nickel catalysis has become a prominent strategy, allowing C-N coupling reactions to occur under mild conditions using visible light. rsc.orgvirginia.edu This dual system can activate aryl halides for reaction with amines, and it has been successfully used to synthesize diarylamines. virginia.eduresearchgate.net The practicality of such systems is enhanced by the use of inexpensive and stable nickel salts and the potential for using heterogeneous photocatalysts like CdS that can be recovered and reused. rsc.org

Cobalt-Catalyzed N-Arylation: Cobalt represents another cost-effective alternative for mediating C-N cross-coupling reactions. rsc.org Cobalt-based catalysts, such as those derived from Co(C₂O₄)·2H₂O, have been used for the N-arylation of amides with aryl iodides, often in greener solvents like water. rsc.org These reactions demonstrate the versatility of cobalt in facilitating transformations under various experimental conditions. researchgate.net The development of cobalt-catalyzed amination of functionalized arylzinc reagents with N-chloroamines also showcases a method that proceeds under mild, cost-effective conditions with a broad substrate scope and tolerance for sensitive functional groups. researchgate.net

The following table summarizes representative conditions for these alternative C-N coupling methods.

Catalyst SystemReactantsKey ConditionsAdvantage
Iron Aryl Halide + AmineFe(acac)₃/Cu(OAc)₂ co-catalysis; K₂CO₃ base researchgate.netEconomical, suitable for industrial scale researchgate.net
Nickel Aryl Halide + AmineNiBr₂ catalyst, visible light, no external ligand researchgate.netMild conditions, high functional group tolerance researchgate.net
Nickel/Photoredox Aryl Halide + AmineHeterogeneous CdS/Ni salt, visible light rsc.orgReusable photocatalyst, mild conditions rsc.org
Cobalt Aryl Iodide + BenzamideCo(C₂O₄)·2H₂O/dmeda, in water rsc.orgUse of water as a solvent, good yields rsc.org

Novel Synthetic Pathways and Industrial Production Considerations

Beyond traditional cross-coupling, new synthetic strategies are being developed to improve the efficiency, safety, and environmental impact of producing diarylamines like this compound. These include metal-free approaches and methods designed for scalability.

One novel, metal-free pathway involves the synthesis of diarylamines from readily available aromatic aldehydes and anilines. This one-pot strategy proceeds through imine formation, an oxidative rearrangement, and a final light-induced deformylation step. acs.org This method boasts high atom economy and avoids transition metals, thus eliminating concerns about metal contamination in the final product. acs.org Another innovative approach uses a nitrosonium ion (NO⁺) to initiate C-H activation and C-N bond formation on electron-rich arenes, providing a complementary route to transition-metal-catalyzed methods. nih.govacs.org

For industrial production, acceptorless dehydrogenative aromatization offers a promising route. Using a gold-palladium alloy nanoparticle catalyst (Au-Pd/TiO₂), diarylamines can be synthesized from starting materials like anilines and cyclohexanones. rsc.orgsemanticscholar.org This heterogeneous catalysis method is environmentally benign as it generates molecular hydrogen and ammonia (B1221849) as the only byproducts and allows for the catalyst to be reused multiple times. rsc.orgsemanticscholar.org

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical production. For a molecule like this compound, these principles can be applied to the synthesis of its precursors and the C-N coupling step itself.

Mechanochemistry: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a significant green advantage by often eliminating the need for bulk solvents. su.seisca.menih.gov This solvent-free or liquid-assisted grinding (LAG) approach can lead to faster reaction times, higher yields, and reduced waste. researchgate.netpolymtl.ca The synthesis of diarylamines and their precursors can be adapted to mechanochemical conditions, providing a more sustainable alternative to traditional solution-based methods. su.seisca.me

Metal-Free and Photoredox Catalysis: As mentioned, developing metal-free synthetic routes is a key goal of green chemistry. The one-pot synthesis from aromatic aldehydes and anilines is a prime example, using simple, non-toxic reagents and light as an energy source. acs.org Photoredox catalysis, whether using metal catalysts or purely organic dyes, aligns with green principles by using visible light to drive reactions under mild conditions, reducing the energy input required compared to thermally driven processes. thieme-connect.comresearchgate.net

Alternative Reagents and Solvents: The traditional laboratory synthesis of anilines often involves a nitration step followed by reduction. youtube.com Greener reduction methods avoid heavy or toxic metals, utilizing alternatives like iron powder in acetic acid or stannous chloride. youtube.com For the C-N coupling step, using water as a solvent, as demonstrated in some cobalt-catalyzed systems, represents a significant environmental improvement over volatile organic solvents. rsc.org

Continuous Flow Processes and Scale-Up Methodologies

Continuous flow chemistry is a powerful technology for scaling up chemical production from the laboratory to an industrial scale. Instead of large-scale batch reactors, reagents are pumped through a network of tubes and microreactors where the reaction occurs. This methodology offers superior control over reaction parameters, enhanced safety, and often higher efficiency. nih.gov

For the synthesis of a multi-substituted compound like this compound, a continuous flow process can be designed as a "telescoped" sequence, where multiple reaction steps are performed consecutively without isolating the intermediates. This approach is particularly beneficial for handling unstable or hazardous intermediates, such as N-chloramines, which can be generated and consumed in situ. nih.gov

A hypothetical flow synthesis could involve:

N-chlorination: An amine is reacted with a chlorinating agent in a continuous stirred-tank reactor (CSTR) to safely generate the N-chloramine. nih.gov

Coupling Reaction: The stream containing the intermediate is then mixed with the aryl bromide and a catalyst solution in a heated reactor coil to perform the C-N coupling.

Work-up and Purification: The output stream can be directed through in-line purification modules, such as liquid-liquid extractors or crystallizers, to isolate the final product.

This approach allows for precise control over temperature, pressure, and residence time, maximizing yield and minimizing byproduct formation. The small reactor volumes significantly reduce the risks associated with exothermic reactions or the handling of hazardous materials, making it an inherently safer and more efficient methodology for industrial production. mdpi.com The scalability is achieved by running the process for longer durations or by "numbering-up" – running multiple flow reactors in parallel.

Reaction Mechanisms, Chemical Reactivity, and Transformational Chemistry of 2 Bromo N 4 Chlorophenyl Aniline

Nucleophilic Substitution Reactions of Halogenated Sites

The presence of two different halogen atoms on the aromatic rings of 2-Bromo-N-(4-chlorophenyl)aniline opens pathways for various nucleophilic substitution reactions. These transformations are fundamental for building more complex molecular architectures.

Substitution of Bromine Atom by Diverse Nucleophiles

The carbon-bromine (C-Br) bond is generally more susceptible to cleavage than the carbon-chlorine (C-Cl) bond, making the bromine atom the primary site for nucleophilic attack. This selective reactivity is exploited in several synthetic methodologies, most notably in metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are highly effective for forming new carbon-carbon bonds at the site of the bromine atom. In a process analogous to the selective arylation of similar di-halogenated compounds, this compound can react with various aryl boronic acids. The oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining and selectivity-determining step, occurring preferentially over the stronger C-Cl bond. This allows for the synthesis of a wide range of N-(4-chlorophenyl) derivatives bearing a new aryl substituent at the 2-position of the aniline (B41778) ring.

Similarly, the bromine atom can be displaced by nitrogen-based nucleophiles. For instance, in reactions analogous to those used to synthesize N-phenylacetamide derivatives, this compound can be condensed with various primary or secondary amines in the presence of a suitable base and catalyst to form diamine structures.

Below is a table summarizing potential nucleophilic substitution reactions at the bromine site:

Reaction TypeNucleophileCatalyst/ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)2-Aryl-N-(4-chlorophenyl)aniline
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Ligand, BaseN¹,N¹-Dialkyl-N²-(4-chlorophenyl)benzene-1,2-diamine

Influence of Substituent Effects on Reactivity

The bond dissociation energy for a C-Br bond on an aromatic ring is lower than that of a C-Cl bond (approximately 285 kJ/mol for C-Br vs. 327 kJ/mol for C-Cl) quora.com. This difference is the primary reason for the selective reactivity of the bromo-substituted ring in palladium-catalyzed cross-coupling reactions, as the oxidative addition of the palladium catalyst to the weaker C-Br bond is kinetically favored.

The reaction mechanism for nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen) to stabilize the intermediate Meisenheimer complex acs.org. In this compound, the bromo and chloro substituents are themselves moderately electron-withdrawing. However, the secondary amine group (-NH-) is an electron-donating group, which generally deactivates the rings towards traditional SNAr reactions by increasing electron density and destabilizing the negatively charged intermediate. Therefore, nucleophilic substitution on either ring without a metal catalyst usually requires very harsh conditions or exceptionally strong nucleophiles.

Oxidation and Reduction Pathways

The amine and aryl halide functionalities of this compound are redox-active, allowing for a range of oxidative and reductive transformations.

Oxidative Transformations of the Amine Functionality

The secondary amine group is susceptible to oxidation. Electrochemical studies on similar aniline derivatives show that one-electron oxidation of the amine leads to the formation of a radical cation. This intermediate is highly reactive and can undergo further reactions, such as deprotonation at the nitrogen atom or at the α-carbon of an N-alkyl substituent, if present. For a secondary diarylamine like this compound, oxidation can lead to the formation of complex radical species that may dimerize or react with other molecules in the medium.

While direct oxidation can be complex, the amine group can also be viewed as a handle for functional group interconversion. For example, deaminative halogenation protocols, which have been developed for primary amines, provide a conceptual basis for the potential transformation of the amine functionality into other groups under specific, often oxidative, conditions.

Reductive Derivatizations of the Aryl Halides

The aryl halide groups can be removed through reductive dehalogenation. This process typically involves a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source like hydrogen gas (H₂), formic acid, or a hydride donor. The reaction proceeds via the cleavage of the carbon-halogen bond.

Given the difference in bond strength, the C-Br bond is more easily reduced than the C-Cl bond. Therefore, selective reductive debromination can be achieved under controlled conditions. This would transform this compound into N-(4-chlorophenyl)aniline. If harsher reduction conditions are applied, both halogen atoms can be removed to yield diphenylamine.

The table below outlines the expected products from reductive dehalogenation.

Reagents/ConditionsSelectivityProduct
Pd/C, H₂ (or transfer hydrogenation), mild conditionsSelective for C-Br bondN-(4-chlorophenyl)aniline
Pd/C, H₂, harsh conditionsNon-selectiveDiphenylamine

Investigation of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring an N-H bond and an ortho-C-Br bond on adjacent aromatic rings, makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems.

A highly plausible pathway is the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. In this context, the reaction would involve the oxidative addition of the C-Br bond to a low-valent palladium(0) catalyst. The amine nitrogen then coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido intermediate. The final step is reductive elimination, which forms the new C-N bond, creating a six-membered dihydrophenazine ring and regenerating the palladium(0) catalyst to continue the cycle. This transformation provides a direct route to valuable phenazine-type structures from readily available diarylamines.

In addition to cyclization, diarylamines can undergo rearrangement reactions. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that could be applicable to derivatives of this compound. In a typical Smiles rearrangement, a connecting chain (X-Y) links two aryl groups, one of which is activated towards nucleophilic attack. If the aniline nitrogen were part of such a system (for example, in a sulfone or other suitable derivative), it could act as the intramolecular nucleophile, attacking the other aryl ring and leading to a rearranged diarylamine structure. This transformation proceeds under mild, often base-catalyzed, metal-free conditions and is particularly useful for synthesizing sterically hindered molecules.

Advanced Structural Characterization and Solid State Analysis of 2 Bromo N 4 Chlorophenyl Aniline

The solid-state architecture of 2-Bromo-N-(4-chlorophenyl)aniline has been meticulously investigated using single-crystal X-ray diffraction (SC-XRD), providing profound insights into its three-dimensional arrangement and the subtle interplay of forces that define its crystalline form.

Determination of Crystal System and Space Group

Single-crystal X-ray diffraction studies have been instrumental in elucidating the fundamental crystallographic parameters of this compound. These studies have consistently shown that the compound crystallizes in the monoclinic system. The specific space group has been identified as P2₁/c. This particular space group indicates that the crystal lattice possesses a two-fold screw axis and a glide plane.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms and the covalent bonds that connect them. The molecule consists of a brominated aniline (B41778) ring linked to a chlorinated phenyl ring via a secondary amine bridge. The bond lengths and angles within the molecule deviate from ideal values due to electronic effects and steric hindrance imposed by the bulky bromine and chlorine substituents.

Detailed analysis of the bond lengths reveals typical values for carbon-carbon bonds within the aromatic rings, as well as for carbon-nitrogen, carbon-bromine, and carbon-chlorine bonds. The bond angles around the bridging nitrogen atom and within the phenyl rings are also of significant interest, providing further understanding of the molecule's conformation.

Bond Length (Å)
C-Br1.90 - 1.91
C-Cl1.74 - 1.75
C-N1.41 - 1.43
N-H0.86 - 0.88
Angle Degree (°)
C-N-C126 - 128
C-C-Br119 - 121
C-C-Cl119 - 120

Intermolecular Interactions in the Crystalline State

The packing of this compound molecules in the crystal is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively dictate the stability and properties of the crystalline solid.

Hydrogen Bonding Networks and Their Topology

Despite the presence of only one classical hydrogen bond donor (the N-H group), this compound forms a complex network of hydrogen bonds. The primary interaction is an intermolecular N-H⋯Cl hydrogen bond, where the amine hydrogen atom forms a bond with the chlorine atom of a neighboring molecule. This interaction links the molecules into chains.

Hydrogen Bond Type Donor Acceptor Interaction
ClassicalN-HClN-H⋯Cl
Non-classicalC-Hπ-systemC-H⋯π

π-π Stacking and Van der Waals Forces

The aromatic rings of this compound also participate in π-π stacking interactions. These interactions occur between the electron clouds of adjacent phenyl rings, further stabilizing the crystal structure. The offset nature of the stacking is influenced by the electronic distribution within the rings, which is perturbed by the halogen substituents.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

For a molecule like this compound, the Hirshfeld surface would be mapped with properties such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are crucial for understanding the forces holding the crystal together.

The corresponding two-dimensional fingerprint plots deconvolute the Hirshfeld surface into contributions from different types of intermolecular contacts. Based on analyses of related compounds, the primary interactions expected to stabilize the crystal structure of this compound would include asianpubs.orgnih.gov:

H···H contacts: Typically, these are the most abundant interactions, often comprising a significant percentage of the total Hirshfeld surface area, representing van der Waals forces rsc.orgchemicalbook.com.

C···H/H···C contacts: These interactions, often indicative of C-H···π interactions, would be significant due to the presence of two aromatic rings.

Br···H/H···Br and Cl···H/H···Cl contacts: These represent halogen bonding and other weak interactions involving the bromine and chlorine atoms.

N···H/H···N contacts: These would correspond to hydrogen bonds involving the amine group, which can play a significant role in the supramolecular assembly nih.govresearchgate.net.

Advanced Spectroscopic Investigations for Structural Elucidation

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. While the complete NMR spectral data for this compound is not available in the cited literature, the expected chemical shifts can be inferred from data on its precursors and related aniline derivatives.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings and the N-H proton.

The protons on the 2-bromo-phenyl ring would appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling.

The protons on the 4-chlorophenyl ring would likely exhibit a more symmetrical pattern, potentially two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring.

The N-H proton would appear as a singlet, the chemical shift of which would be dependent on the solvent and concentration. For comparison, in 4-bromoaniline (B143363), the NH₂ protons appear as a broad singlet at 3.65 ppm in CDCl₃ rsc.org.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Signals for the twelve aromatic carbons would be observed in the typical aromatic region (approximately 110-150 ppm).

The carbons directly bonded to the bromine (C-Br) and chlorine (C-Cl) atoms would have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The C-Br signal in 4-bromoaniline appears at 110.22 ppm, while the C-N signal is at 145.41 ppm rsc.org.

The carbon atoms ortho and para to the amino group would also show characteristic shifts.

The following table presents typical ¹H and ¹³C NMR data for related aniline compounds to provide context for the expected spectral features of this compound.

CompoundNucleusSolventChemical Shifts (δ, ppm)
4-Bromoaniline rsc.org¹H NMRCDCl₃3.69 (s, 2H, NH₂), 6.59 (d, J=8.7 Hz, 2H, ArH), 7.26 (d, J=8.7 Hz, 2H, ArH)
¹³C NMRCDCl₃110.22, 116.72, 132.02, 145.41
2-Bromoaniline (B46623) chemicalbook.com¹H NMR-6.61 (d, 1H), 6.73 (t, 1H), 7.08 (t, 1H), 7.39 (d, 1H), 4.01 (s, 2H, NH₂)
4-Chloroaniline (B138754) rsc.org¹H NMRCDCl₃3.68 (s, 2H, NH₂), 6.62 (d, J=8.5 Hz, 2H, ArH), 7.09 (d, J=8.5 Hz, 2H, ArH)
¹³C NMRCDCl₃116.25, 123.16, 129.13, 144.95

This table is for illustrative purposes and shows data for related compounds, not the title compound.

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. A detailed experimental and theoretical vibrational analysis has been conducted on the closely related precursor, 4-chloro-2-bromoaniline globalresearchonline.net. The key vibrational modes for this compound would be expected in similar regions.

N-H Stretching: A characteristic sharp absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. In solid-state spectra, the position and broadening of this peak can indicate the presence and strength of N-H···X hydrogen bonding.

C-H Aromatic Stretching: These vibrations typically appear as a group of bands in the 3000-3100 cm⁻¹ region.

C=C Aromatic Ring Stretching: Strong bands in the 1400-1600 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

C-N Stretching: The C-N stretching vibration is expected to be in the 1250-1350 cm⁻¹ region.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Br stretch is typically found in the 500-600 cm⁻¹ range, while the C-Cl stretch appears in the 600-800 cm⁻¹ region.

The following table summarizes the key experimental vibrational frequencies observed for 4-chloro-2-bromoaniline, which serve as a reference for the title compound globalresearchonline.net.

Vibrational AssignmentFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
N-H asymmetric stretching34783479
N-H symmetric stretching33853387
C-H stretching30653069
N-H scissoring16181618
C=C stretching1585, 14711584, 1472
C-N stretching12921293
C-Cl stretching750751
C-Br stretching575574

Data from a study on 4-chloro-2-bromoaniline globalresearchonline.net.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the non-bonding electrons of the nitrogen and halogen atoms.

While specific UV-Vis data for the title compound is not available, studies on related compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives provide insights through Frontier Molecular Orbital (FMO) analysis mdpi.com. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is related to the electronic excitation energy. A smaller gap generally corresponds to a longer wavelength (lower energy) absorption maximum. For the synthesized butanoate derivatives, the HOMO-LUMO gap was calculated to be in the range of 4.27 to 5.19 eV, suggesting that the primary electronic transitions would occur in the UV region mdpi.com. The introduction of the N-(4-chlorophenyl) group would likely lead to a red shift (shift to longer wavelength) compared to simple bromo-chloro-aniline precursors due to the extended conjugation.

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular weight of this compound (C₁₂H₉BrClN) is 282.56 g/mol chemscene.com.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak cluster [M]⁺ due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, approximately 3:1 ratio). This would result in a characteristic pattern of peaks at m/z 281, 283, 285, and 287.

The fragmentation pattern can be predicted based on the fragmentation of related structures like 2-bromo-4-chloroaniline (B1265534) nist.gov. Key fragmentation pathways for this compound would likely involve:

Loss of the bromine atom ([M-Br]⁺).

Loss of the chlorine atom ([M-Cl]⁺).

Cleavage of the C-N bond, leading to fragments corresponding to the 2-bromophenylamino radical cation or the 4-chlorophenyl radical cation.

Successive loss of small neutral molecules like HCN.

The mass spectrum of the precursor 2-bromo-4-chloroaniline shows a top peak at m/z 207, corresponding to the molecular ion, and other significant peaks at m/z 205 and 126 nih.gov. This suggests that for the title compound, fragmentation would readily occur, but the molecular ion should be clearly identifiable.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry, as different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, research on analogous molecules suggests that it is a likely possibility. For example, the related Schiff base, 4-bromo-N-(4-bromobenzylidene)aniline, is known to exist in at least two polymorphic forms, one monoclinic and one orthorhombic, which show notable differences in their intermolecular contacts globalresearchonline.net.

Crystal engineering focuses on designing and controlling the formation of crystalline architectures with desired properties. For this compound, the key intermolecular interactions available for crystal engineering are hydrogen bonds and halogen bonds.

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the nitrogen atom itself and the π-systems of the aromatic rings can act as acceptors. In the crystal structure of the precursor 4-bromo-2-chloroaniline, molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds to form sheets researchgate.net. This highlights the importance of the amine proton in directing the crystal packing.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. These directional interactions, along with weaker C-H···π and π···π stacking interactions, would collectively determine the final supramolecular assembly.

The interplay between these various non-covalent interactions provides a rich landscape for the potential formation of different polymorphs or co-crystals of this compound. Strategic manipulation of crystallization conditions (e.g., solvent, temperature) could potentially lead to the isolation of different solid forms with tailored properties.

Computational Chemistry and Quantum Chemical Analyses of 2 Bromo N 4 Chlorophenyl Aniline and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometric parameters, such as bond lengths and angles, of molecules in their ground state. The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. For aniline (B41778) and its derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a reliable balance between accuracy and computational cost. globalresearchonline.netresearchgate.net The optimization process validates that the obtained structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis. mdpi.com

For instance, analysis of compounds like (E)-4-Bromo-N-(2-chlorobenzylidene)aniline shows that geometric parameters calculated via DFT methods align well with those from single-crystal X-ray diffraction. researchgate.net Similarly, studies on 4-Bromo-2-chloroaniline reveal that optimized structures are almost planar, a finding consistent with experimental data. researchgate.net These studies confirm that DFT methods can accurately predict the molecular structures of halogenated aniline derivatives.

Table 1: Comparison of Selected Theoretical (DFT) and Experimental (X-ray) Geometrical Parameters for a Related Compound, (E)-4-Bromo-N-(2-chlorobenzylidene)aniline

ParameterBond/AngleTheoretical (DFT)Experimental (X-ray) researchgate.net
Bond Lengths (Å) C=NValue not available1.275 (4)
C-BrValue not available1.902 (3)
C-ClValue not available1.738 (3)
Bond Angles (°) C-N=CValue not available120.9 (3)
Dihedral Angle (°) Benzene (B151609) Ring 1 / Benzene Ring 2Value not available49.8 (2)

Note: Specific DFT values for this exact compound were not detailed in the available literature, but the source notes that calculated parameters generally agree well with experimental data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is a key experimental technique for identifying molecular structures. DFT calculations are used to compute harmonic vibrational frequencies, which, after appropriate scaling, can be compared with experimental spectra to provide detailed assignments for the observed vibrational bands. globalresearchonline.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical method. globalresearchonline.net

Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like stretching, bending, or torsion) to each normal vibrational mode. This allows for an unambiguous assignment of the spectral bands. researchgate.net For example, in studies of related chloro-bromoanilines, C-Br stretching vibrations are typically assigned in the 650-395 cm⁻¹ region, while aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ range. globalresearchonline.netresearchgate.net

Table 2: Selected Vibrational Frequencies and PED Assignments for a Related Compound, 4-chloro-2-bromoaniline

Assignment (PED %)FT-IR (cm⁻¹) globalresearchonline.netFT-Raman (cm⁻¹) globalresearchonline.netCalculated (B3LYP/6-311++G(d,p)) globalresearchonline.net
NH₂ symmetric stretching 3385-3405
CH stretching 306030653069
CC stretching 158515901591
NH₂ scissoring 1618-1622
C-Cl stretching 795798801
C-Br stretching 665668670

Electronic Structure Analysis

The electronic properties of a molecule, which govern its reactivity and interactions, can be thoroughly investigated using computational methods. Analyses of frontier molecular orbitals, electrostatic potential, and charge distribution provide a detailed picture of the molecule's electronic character.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. pastic.gov.pk Conversely, a large energy gap indicates high stability and low reactivity. mdpi.com In derivatives of 2-Bromo-N-(4-chlorophenyl)aniline, the HOMO is typically localized on the electron-rich aniline ring system, while the LUMO may be distributed across the chlorophenyl ring or other acceptor moieties. researchgate.netmalayajournal.org

Table 3: Frontier Molecular Orbital Energies and Energy Gaps for Related Aniline Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
p-nitroaniline Value not availableValue not available3.8907 thaiscience.info
p-isopropylaniline Value not availableValue not available5.2968 thaiscience.info
2-(4-chlorophenyl)-1-...-imidazole -5.2822-1.27154.0106 malayajournal.org
Derivative 5c of 2-bromo-4-chlorophenyl-2-bromobutanoate -6.06-1.794.27 mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons (e.g., lone pairs on heteroatoms like nitrogen or oxygen) and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor (e.g., around hydrogen atoms bonded to electronegative atoms) and are sites for nucleophilic attack. Green areas represent neutral or non-polar regions. researchgate.net For aniline derivatives, negative potentials are often located around the nitrogen atom of the amino group and any other electronegative substituents, while the hydrogen atoms of the amino group exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge transfer, and hyperconjugative interactions. materialsciencejournal.orgosti.gov This method analyzes the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Salicylanilide Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) materialsciencejournal.orgInteraction Type
n(Cl10) π(C5-C6)12.05Lone Pair -> Antibonding π
n(O12) π(C1-C6)28.18Lone Pair -> Antibonding π
n(N13) π(C14-C19)48.77Lone Pair -> Antibonding π
π(C1-C6) π(C2-C3)21.01π -> π
π(C1-C6) π(C4-C5)22.84π -> π*

Note: Data is for 4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate (B1210297) to illustrate the type of interactions analyzed.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry offers powerful tools to predict these properties, guiding the synthesis of new, efficient materials.

Electric Dipole Moment, Polarizability, and Hyperpolarizability

The NLO response of a molecule is fundamentally linked to its electronic structure. Key parameters that are computationally calculated to evaluate this response include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the linear response of the molecule to the field.

First-Order Hyperpolarizability (β): This is the most critical parameter for second-order NLO applications. It quantifies the nonlinear response of the molecule to a strong oscillating electric field, which is responsible for phenomena like second-harmonic generation (SHG).

These properties are typically calculated using DFT methods, often with hybrid functionals like B3LYP or CAM-B3LYP and a suitable basis set such as 6-311++G(d,p), to provide a balance between accuracy and computational cost. researchgate.net Studies on various aniline derivatives demonstrate that these computational approaches are reliable for predicting NLO characteristics. researchgate.netbohrium.com While specific calculated values for the title compound are not available in the cited literature, the table below illustrates how such data would be presented.

PropertySymbolCalculated ValueUnits
Dipole MomentμData not available in cited literatureDebye
Average PolarizabilityαData not available in cited literatureesu
First HyperpolarizabilityβData not available in cited literatureesu

Structure-NLO Property Relationships

The magnitude of the NLO response is intrinsically linked to the molecular structure. In molecules like this compound, the key features governing NLO properties are:

Donor-Acceptor Framework: The molecule possesses an electron-donating group (the secondary amine nitrogen) and electron-withdrawing atoms (bromine and chlorine) attached to a π-conjugated system (the phenyl rings). This setup facilitates intramolecular charge transfer (ICT) upon excitation, a fundamental requirement for a significant NLO response.

π-Conjugation: The two phenyl rings linked by the nitrogen atom form a conjugated system that allows for electron delocalization. The efficiency of this delocalization, which is influenced by the dihedral angle between the rings, directly impacts the hyperpolarizability. A more planar structure generally leads to a stronger NLO response.

Substituent Effects: The nature and position of the halogen substituents play a crucial role. Their electron-withdrawing character enhances the ICT, but their steric bulk can affect the planarity of the molecule. Computational studies on halogenated aniline derivatives confirm the significant influence of substituents on the electronic and NLO properties. bohrium.commdpi.com

Thermodynamic Properties from Computational Data

Quantum chemical calculations can predict various thermodynamic properties by performing a vibrational frequency analysis on the optimized molecular geometry. These calculations, based on statistical mechanics, provide valuable insights into the stability and reactivity of this compound. Key properties include:

Zero-Point Vibrational Energy (ZPVE): The residual energy of a molecule at absolute zero (0 K).

Enthalpy (H) and Entropy (S): These state functions are crucial for determining the Gibbs free energy, which indicates the spontaneity of chemical processes.

Heat Capacity (Cv): This property measures the amount of heat required to raise the temperature of the substance by a certain amount.

These parameters are often calculated as a function of temperature. While specific thermodynamic data for this compound were not found in the searched literature, the following interactive table demonstrates how such data, if calculated, would be presented for a standard temperature.

Thermodynamic PropertyCalculated Value (at 298.15 K)Units
Zero-Point Vibrational EnergyData not available in cited literaturekJ/mol
Thermal Energy CorrectionData not available in cited literaturekJ/mol
EnthalpyData not available in cited literaturekJ/mol
EntropyData not available in cited literatureJ/mol·K
Heat Capacity (Cv)Data not available in cited literatureJ/mol·K

Molecular Dynamics and Conformational Search Studies

To fully understand the behavior of a flexible molecule like this compound, static quantum chemical calculations are complemented by dynamic simulations.

Conformational Search: This type of study is essential for identifying the most stable three-dimensional arrangement of the atoms (the global minimum conformation). For this compound, the primary degree of freedom is the rotation around the C-N bonds linking the phenyl rings. A conformational search would map the potential energy surface as a function of the dihedral angles between the rings to locate the lowest energy conformers and the energy barriers between them. The planarity of the resulting structure is a key determinant for its electronic properties.

Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time, providing a realistic picture of its behavior at a given temperature and in a specific environment (e.g., in a solvent or a crystal). These simulations can reveal:

The accessible range of conformations and the dynamics of transitions between them.

The nature of intermolecular interactions in a condensed phase.

The time-averaged structural parameters, which can be compared with experimental data.

For a related compound, 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline, the Automated Topology Builder (ATB) repository provides parameters for MD simulations, highlighting the utility of such methods for this class of molecules.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates in Organic Synthesis

The strategic placement of reactive sites on 2-Bromo-N-(4-chlorophenyl)aniline makes it a versatile starting material for constructing intricate molecular architectures. Its utility spans the synthesis of complex organic molecules, specialized ligands, and various heterocyclic systems.

Precursors for Complex Molecular Architectures

This compound serves as a foundational scaffold for the synthesis of more elaborate molecules. Its chemical structure allows for a variety of chemical transformations, enabling chemists to build upon its core and introduce new functional groups and structural motifs. This adaptability has established its role as a key intermediate in the creation of a diverse array of chemical entities.

Synthesis of Schiff Bases and Related Ligands

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are readily synthesized from this compound. These compounds are formed through the condensation reaction of the primary amine group of the aniline (B41778) with an aldehyde or ketone. The resulting Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. worldscientificnews.comscispace.com For instance, Schiff bases derived from substituted anilines can coordinate with metal ions like copper(II), cobalt(II), and nickel(II), forming complexes with potential applications in catalysis and materials science. worldscientificnews.comresearchgate.net

Table 1: Examples of Schiff Bases Derived from Substituted Anilines

ReactantsResulting Schiff Base
2-bromo-4-methyl aniline and 2-nitrobenzaldehyde2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline
2-bromo-4-methyl aniline and 2,4,5-trimethoxybenzaldehyde2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline
2-bromo-4-methyl aniline and 4-methoxybenzaldehyde2-bromo-N-(4-methoxybenzylidene)-4-methylaniline
2-bromo-4-methyl aniline and 1H-indole-3-carbaldehydeN-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline

This table showcases the versatility of substituted anilines in the synthesis of a variety of Schiff bases.

Formation of Sulfur-Containing Heterocycles (e.g., Benzothiadiazepine, Benzothiadiazocine)

The presence of the reactive bromine atom and the amine group in this compound allows for its use in the synthesis of sulfur-containing heterocyclic compounds. These ring systems are of significant interest due to their presence in many biologically active molecules and functional materials. openmedicinalchemistryjournal.comnih.govnih.gov The synthesis of these heterocycles often involves reactions that form new carbon-sulfur and carbon-nitrogen bonds, leading to the construction of rings like benzothiadiazepines and benzothiadiazocines.

Derivatization to Ureas, Indolines, and Pyrimidinium Chlorides

The reactivity of the amine group in this compound allows for its conversion into a variety of other functional groups and heterocyclic systems. For example, it can be derivatized to form ureas, which are compounds containing a carbonyl group flanked by two amine groups. Additionally, through specific reaction pathways, it can serve as a precursor for the synthesis of indolines, which are bicyclic compounds containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Furthermore, it can be incorporated into the structure of pyrimidinium chlorides, which are aromatic heterocyclic salts.

Catalysis and Electrocatalysis

The ability of this compound and its derivatives to coordinate with metal ions has led to their exploration in the field of catalysis. These compounds can act as ligands, influencing the reactivity and selectivity of metal-centered catalysts in a variety of chemical transformations.

Ligand Components in Metal-Mediated Catalytic Reactions

Schiff bases and other ligands derived from this compound can form stable complexes with transition metals. worldscientificnews.comnih.govdntb.gov.ua These metal complexes can then be employed as catalysts in a range of organic reactions. The electronic and steric properties of the ligand, which are influenced by the substituents on the aniline ring, can be fine-tuned to optimize the performance of the catalyst for a specific application. worldscientificnews.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of diarylamines like 2-Bromo-N-(4-chlorophenyl)aniline has traditionally been dominated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org While effective, future research will likely focus on developing more efficient, versatile, and environmentally friendly synthetic routes.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling: Further optimization of palladium-catalyzed reactions remains a priority. Research into new, highly active catalyst systems, perhaps utilizing bulky, electron-rich phosphine (B1218219) ligands, could lead to reactions that proceed under milder conditions, with lower catalyst loadings, and are more tolerant of a wider range of functional groups. cmu.edu The use of aryl iodides, bromides, and even the less reactive but more economical chlorides as coupling partners should be systematically investigated for this specific molecule. cmu.edumit.edu

Metal-Free Synthesis: A significant leap forward would be the development of metal-free synthetic strategies. One promising avenue involves a one-pot approach starting from aromatic aldehydes and anilines, proceeding through an imine formation, oxidative rearrangement, and a final light-induced deformylation step. acs.org Adapting such a method would offer a high atom economy under mild, metal-free conditions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. Applying this technology to the synthesis of this compound could drastically reduce reaction times from hours to minutes and eliminate the need for organic solvents, representing a greener alternative to conventional heating. tandfonline.comresearchgate.net

Synthetic Method Potential Advantages for this compound Key Research Focus
Advanced Pd-Catalysis High yields, broad substrate scope, room-temperature reactions possible. cmu.eduDevelopment of novel, highly efficient phosphine ligands; use of less reactive aryl chlorides.
Metal-Free Synthesis Environmentally friendly, high atom economy, avoids toxic metal catalysts. acs.orgAdaptation of multi-step one-pot strategies from simple starting materials.
Microwave-Assisted Synthesis Rapid reaction times, reduced solvent use, improved energy efficiency. tandfonline.comOptimization of reaction conditions (temperature, time, power) for amination reactions.

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for predicting its behavior and designing new applications. While standard techniques like NMR and IR are foundational, advanced methods can provide unprecedented detail.

Future research should employ a combination of the following:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can confirm connectivity and provide unambiguous assignment of all proton and carbon signals, which is especially important for complex derivatives.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful predictive tool. They can be used to calculate the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, and predict spectroscopic data (IR, NMR) to complement experimental findings. mdpi.com These calculations offer insights into the molecule's reactivity and electronic properties. mdpi.com

Technique Information Gained Significance for this compound
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D structure, bond parameters, intermolecular interactions. nih.govmdpi.comDefines the ground-state conformation and packing, crucial for understanding solid-state properties.
2D NMR Spectroscopy Unambiguous assignment of 1H and 13C signals, scalar coupling networks. nih.govEssential for confirming the structure of new, more complex derivatives.
Density Functional Theory (DFT) Optimized geometry, electronic properties (HOMO/LUMO), predicted spectra. mdpi.comProvides a theoretical framework to understand reactivity, stability, and spectroscopic features.

Integration of Machine Learning and AI in Synthetic Route Prediction and Property Calculation

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. researchgate.net These tools can analyze vast datasets of chemical reactions to propose novel synthetic pathways and predict molecular properties.

For this compound and its derivatives, future research could leverage AI in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose multiple synthetic routes to a target molecule by recursively applying known chemical transformations. youtube.com This can help chemists identify more efficient or novel pathways that might not be immediately obvious.

Reaction Outcome and Yield Prediction: ML models, including graph neural networks, can be trained on large reaction databases to predict the likely outcome and yield of a chemical reaction under specific conditions. nd.edu This can save significant time and resources by prioritizing high-yield reactions for experimental validation.

Property Prediction: AI can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models could predict the biological activity or physical properties (e.g., solubility, electronic properties) of new, unsynthesized derivatives of this compound, accelerating the discovery of new functional materials.

Investigation of Mechanistic Pathways for Complex Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, controlling selectivity, and minimizing byproducts. For the synthesis and subsequent functionalization of this compound, detailed mechanistic studies are warranted.

A key focus should be on palladium-catalyzed amination reactions. acs.org The catalytic cycle for these reactions is complex, involving steps such as oxidative addition, ligand substitution, and reductive elimination. cmu.edu Future research could involve:

Kinetic Studies: Measuring reaction rates under varying conditions (catalyst, ligand, base, temperature) to derive rate laws and gain insight into the rate-determining step.

In-situ Spectroscopic Monitoring: Using techniques like NMR or IR spectroscopy to monitor the reaction in real-time, allowing for the detection and characterization of transient intermediates.

Computational Modeling: Employing DFT to model the entire catalytic cycle, calculate the energy barriers for each step, and visualize the structures of transition states and intermediates. This can help elucidate the precise role of the ligand and other additives in the reaction. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Processes

"Green chemistry" principles are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of more sustainable processes.

Promising research directions include:

Catalyst-Free and Solvent-Free Reactions: As mentioned, exploring microwave-assisted, solvent-free syntheses would be a major step towards a greener process. tandfonline.comresearchgate.net

Use of Greener Solvents: When solvents are necessary, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or bio-derived solvents should be investigated. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Metal-free, one-pot syntheses often exhibit high atom economy. acs.org

Alternative Reagents: Exploring the use of less hazardous reagents. For instance, using thionyl halides for the halogenation of aniline (B41778) N-oxides can be a practical alternative to other halogenating agents under specific conditions. nih.gov Similarly, photoinduced protocols offer mild and sustainable methods for certain functionalizations. acs.org

By focusing on these future research directions, the scientific community can fully explore the synthetic versatility and potential applications of this compound, paving the way for the development of new materials and technologies in a manner that is efficient, well-understood, and environmentally responsible.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H NMR confirms substitution patterns. For example, aromatic protons adjacent to bromine exhibit deshielding (δ 7.3–7.8 ppm), while the amide NH appears as a broad singlet (δ 8.5–9.5 ppm) .
  • X-ray Crystallography : SHELXL refinement (via programs like OLEX2) resolves bond angles and intermolecular interactions. The title compound’s dihedral angle between aromatic rings is ~47°, with Br···Br contacts (3.56 Å) influencing crystal packing .

Advanced Insight : Anisotropic refinement of non-hydrogen atoms and hydrogen-bonding analysis (e.g., N–H···O interactions) are critical for validating supramolecular architectures .

What challenges arise in crystallizing halogenated aniline derivatives, and how can they be addressed?

Q. Advanced Research Focus

  • Polymorphism : Halogen-halogen interactions (Br···Br, Cl···Cl) can lead to multiple crystal forms. Screening solvents (e.g., ethanol, ethyl acetate) at varying temperatures helps isolate stable polymorphs .
  • Hydrogen Bonding : Despite the absence of strong N–H···O bonds in some structures, weak C–H···O interactions (3.0–3.5 Å) stabilize the lattice. Slow evaporation techniques improve crystal quality .

Q. Advanced Research Focus

  • Bromine Substitution : In benzothiazole analogs (e.g., 2-Bromo-N-(4-chlorophenyl)benzothiazole-6-carboxamide), bromine enhances steric bulk, improving binding to enzyme active sites (e.g., Hsp90) .
  • Chlorophenyl Group : Electron-withdrawing Cl substituents increase electrophilicity, facilitating nucleophilic attack in enzyme inhibition assays. SAR studies show IC50_{50} values correlate with halogen position .

Methodological Note : Copper-catalyzed coupling or Ullmann reactions introduce alternative halogens (e.g., iodine) for comparative activity studies .

What side reactions occur during synthesis, and how can purity be ensured?

Q. Basic Research Focus

  • Common Side Reactions :
    • Hydrolysis of Acyl Halide : Mitigated by strict anhydrous conditions .
    • Di-Substitution : Excess 4-chloroaniline (1.5 eq) prevents double acylation .
  • Purification :
    • Liquid-Liquid Extraction : Removes unreacted starting materials (e.g., 4-chloroaniline partitions into aqueous phase at pH < 4) .
    • Recrystallization : Hexane/ethyl acetate (8:2) yields high-purity crystals (>97%) .

How can computational methods complement experimental data for structural analysis?

Q. Advanced Research Focus

  • DFT Calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian08. Compare with experimental bond lengths (e.g., C–Br = 1.89 Å) to validate accuracy .
  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., HIV-1 TAR RNA), guiding functionalization strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.